2-(4-Chloro-3-methylphenyl)acetonitrile
Description
Contextual Significance of Acetonitrile (B52724) Derivatives in Organic Synthesis
Acetonitrile and its derivatives are organic compounds characterized by the presence of a cyanomethyl group (-CH₂CN). The nitrile functional group is a cornerstone of organic synthesis due to its unique reactivity. It can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, making it a valuable synthetic intermediate. atompharma.co.in
The methyl protons of acetonitrile are weakly acidic, allowing for deprotonation to form a nucleophilic carbanion. mdpi.com This nucleophile can participate in a range of C-C bond-forming reactions, a fundamental process in the construction of complex organic molecules. Acetonitrile derivatives, particularly those bearing an aromatic ring (phenylacetonitriles), are pivotal in the synthesis of numerous important chemicals. ntnu.no They serve as precursors and key intermediates in the production of pharmaceuticals, dyes, and agrochemicals. atompharma.co.in For example, diphenylacetonitrile (B117805) is a crucial building block for several active pharmaceutical ingredients (APIs). atompharma.co.in The versatility of the nitrile group, combined with the stability of the aromatic ring, makes these compounds indispensable tools for synthetic chemists.
Recent research continues to expand the utility of acetonitrile derivatives, with new methods being developed for cyanomethylation, amidation, and the synthesis of heterocyclic compounds. mdpi.com Both conventional and electrochemical synthesis methods leverage acetonitrile as a key reactant, highlighting its enduring importance in modern organic chemistry. mdpi.com
Overview of Halogenated Phenylacetonitriles in Advanced Chemical Transformations
The introduction of halogen atoms onto the phenyl ring of phenylacetonitrile (B145931) significantly modifies the compound's electronic properties and reactivity, opening up new avenues for chemical transformations. Halogenated phenylacetonitriles are important intermediates, often used in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a halogen, such as chlorine, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for constructing complex biaryl systems and other elaborate molecular frameworks.
The synthesis of halogenated phenylacetonitriles can be achieved through various methods. A common approach involves the reaction of a corresponding halogenated benzyl (B1604629) halide with an alkali metal cyanide, such as sodium or potassium cyanide. chemicalbook.com For instance, the synthesis of (3-methoxyphenyl)acetonitrile (B41291) is achieved by reacting m-methoxybenzyl chloride with sodium cyanide. chemicalbook.com This straightforward nucleophilic substitution provides a reliable route to a wide range of substituted phenylacetonitriles.
Furthermore, the nitrile group itself can direct reactions. For example, phenylacetonitriles can undergo condensation reactions with esters to form acetoacetonitrile derivatives, which are versatile intermediates for synthesizing heterocyclic compounds. orgsyn.org The combination of a reactive nitrile group and a functionalizable halogenated aromatic ring makes these compounds highly valuable in multi-step synthetic sequences aimed at producing complex target molecules.
Scope and Research Trajectories Pertaining to 2-(4-Chloro-3-methylphenyl)acetonitrile
This compound is a specific halogenated phenylacetonitrile that serves as a valuable intermediate in organic synthesis, particularly in the creation of active pharmaceutical ingredients (APIs) and other complex organic molecules. mallakchemicals.com Its structure, featuring a chloro and a methyl substituent on the phenyl ring, provides specific steric and electronic properties that can be exploited in targeted synthetic strategies.
While extensive, peer-reviewed studies focusing exclusively on the synthesis and reactivity of this compound are not widely available in public literature, its synthetic pathway and chemical behavior can be reliably inferred from established chemical principles for analogous compounds. The primary route for its synthesis would involve the cyanation of 4-chloro-1-(chloromethyl)-3-methylbenzene. This reaction, typically employing a cyanide salt in a suitable solvent, is a standard method for producing phenylacetonitriles.
The research utility of this compound lies in its role as a building block. The nitrile group can be hydrolyzed to form 2-(4-chloro-3-methylphenyl)acetic acid or reduced to produce 2-(4-chloro-3-methylphenyl)ethanamine, both of which are common pharmacophores. The activated methylene (B1212753) bridge is susceptible to alkylation, allowing for the introduction of further substituents. Moreover, the chlorine atom on the aromatic ring can be used in cross-coupling reactions to build more complex molecular scaffolds, such as biphenyl (B1667301) derivatives. nih.gov The strategic placement of the chloro and methyl groups influences the regioselectivity of further aromatic substitutions, guiding the synthesis toward specific isomers.
Although detailed reaction kinetics and specific catalytic applications for this particular molecule are not broadly documented, it is recognized as a key intermediate available from specialty chemical suppliers for use in pharmaceutical and chemical research and development. mallakchemicals.com Its value is derived from its potential to be incorporated into larger, more complex molecules with potential biological activity.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈ClN |
| Molecular Weight | 165.62 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)CC#N)Cl |
| CAS Number | 85470-94-6 |
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXLSLVDZPRCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 4 Chloro 3 Methylphenyl Acetonitrile and Analogues
Conventional Synthetic Pathways to Arylacetonitriles
Traditional methods for synthesizing arylacetonitriles, including 2-(4-chloro-3-methylphenyl)acetonitrile, have historically relied on robust and well-established chemical transformations. These pathways often involve multi-step sequences and the use of classical reagents.
Cyanation reactions are fundamental to the synthesis of arylacetonitriles, directly introducing the critical nitrile functional group. A primary method involves the nucleophilic substitution of a benzylic halide with a cyanide salt. For instance, the reaction of a benzyl (B1604629) chloride derivative with sodium cyanide is a classic approach to forming the corresponding benzyl cyanide. wikipedia.org This reaction typically proceeds via an S(_N)2 mechanism.
Variations of this approach have been developed to improve efficiency and safety. The Rosenmund-von Braun reaction, traditionally using stoichiometric copper(I) cyanide, has been adapted to use catalytic amounts of copper. wikipedia.org Furthermore, palladium-catalyzed cyanations of aryl halides have been extensively explored, offering a versatile route to aryl nitriles. wikipedia.orgorganic-chemistry.org Nickel-catalyzed cyanations have also emerged as a cost-effective alternative, avoiding the use of precious metals. organic-chemistry.orgrsc.org These catalytic systems can utilize sources like benzyl cyanide or acetonitrile (B52724) for the cyano group. wikipedia.orgtcichemicals.com
A range of cyanating agents can be employed, each with specific applications and advantages. While potassium cyanide is a common reagent, its toxicity has led to the use of surrogates like zinc cyanide and potassium ferricyanide. organic-chemistry.org Trimethylsilyl cyanide (TMSCN) is another reagent used in cyanation reactions, particularly in the dehydroxylative cyanation of benzylic alcohols, which can be catalyzed by a Brønsted acid. researchgate.net
Table 1: Comparison of Cyanation Methods for Arylacetonitrile Synthesis
| Method | Cyanide Source | Catalyst | Key Features |
| Classical Nucleophilic Substitution | Sodium Cyanide | None | Direct, but can have safety concerns. wikipedia.org |
| Rosenmund-von Braun | Copper(I) Cyanide | Stoichiometric or Catalytic Copper | Effective for aryl halides. wikipedia.org |
| Palladium-Catalyzed Cyanation | Potassium Cyanide, Zinc Cyanide | Palladium complexes | Broad substrate scope and functional group tolerance. organic-chemistry.org |
| Nickel-Catalyzed Cyanation | Benzyl Cyanide, Acetonitrile | Nickel complexes | Cost-effective alternative to palladium. organic-chemistry.orgrsc.org |
| Brønsted Acid-Catalyzed Cyanation | Trimethylsilyl Cyanide (TMSCN) | Brønsted Acid | Useful for converting benzylic alcohols to nitriles. researchgate.net |
A common and straightforward strategy for the synthesis of arylacetonitriles involves a two-step process: halogenation of a suitable precursor followed by nucleophilic displacement with a cyanide salt. This method is particularly applicable to the synthesis of this compound.
The synthesis would typically begin with 4-chloro-3-methyltoluene. The first step is the halogenation of the benzylic methyl group, most commonly through free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This selectively installs a bromine atom on the methyl group, yielding 1-(bromomethyl)-4-chloro-3-methylbenzene.
In the second step, the resulting benzylic bromide undergoes a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The cyanide ion acts as a nucleophile, displacing the bromide and forming the desired this compound. This displacement reaction is generally efficient due to the high reactivity of benzylic halides.
More complex arylacetonitriles can be synthesized through multi-step sequences starting from readily available substituted benzenes. youtube.comlibretexts.orgyoutube.comlumenlearning.com The order of reactions is crucial to achieve the desired substitution pattern on the aromatic ring. youtube.comlumenlearning.com For a compound like this compound, a synthesis could commence from a simpler substituted benzene (B151609) and build the required functionality through a series of electrophilic aromatic substitution and functional group interconversion reactions.
For example, one could start with toluene (B28343) and introduce the chloro and methyl groups in a specific order to achieve the desired 1,2,4-substitution pattern. The directing effects of the substituents play a critical role in determining the regiochemical outcome of subsequent reactions. youtube.comlumenlearning.com Once the correctly substituted toluene derivative is obtained, the final step would involve the conversion of the methyl group to a cyanomethyl group, as described in the precursor halogenation and nucleophilic displacement section.
Another approach involves the functionalization of a pre-existing arylacetonitrile. For instance, α-alkylation of arylacetonitriles with alcohols can be achieved through a "borrowing hydrogen" pathway catalyzed by iridium(I) complexes. rsc.org This method allows for the introduction of alkyl groups at the α-position of the nitrile.
Green Chemistry Principles Applied to this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including arylacetonitriles, to minimize environmental impact and enhance safety. researchgate.netpaperpublications.orgnih.gov
A key focus of green chemistry is the use of environmentally benign solvents and reaction conditions. ijsr.inresearchgate.netnih.gov For the synthesis of arylacetonitriles, this has led to the exploration of water as a reaction medium. ijsr.inrsc.org Reactions performed "on water" or "in water" can offer significant rate enhancements and simplify product isolation. ijsr.in
Solvent-free reaction conditions are another important green chemistry approach, often facilitated by microwave irradiation. researchgate.net These methods can lead to shorter reaction times, higher yields, and reduced waste generation. The use of renewable feedstocks is also a central tenet of green chemistry, aiming to move away from depleting resources. nih.govnih.gov
Table 2: Green Chemistry Approaches in Organic Synthesis
| Principle | Application in Arylacetonitrile Synthesis |
| Use of Safer Solvents | Employing water as a reaction medium. ijsr.inrsc.org |
| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times. researchgate.net |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. nih.govnih.gov |
| Prevention of Waste | Designing synthetic routes with high atom economy. paperpublications.org |
Catalysis is a cornerstone of green chemistry, as catalytic reagents are generally superior to stoichiometric ones in terms of efficiency and waste reduction. nih.gov In the context of arylacetonitrile synthesis, various catalytic systems have been developed to improve traditional methods.
Palladium and nickel-based catalysts are widely used in cyanation reactions, allowing for milder reaction conditions and broader substrate scope compared to uncatalyzed methods. organic-chemistry.org Copper-catalyzed systems have also been developed for the cross-coupling of aryl acetonitriles with benzyl alcohols. acs.org Furthermore, iridium(I) complexes have been shown to be effective catalysts for the α-alkylation of arylacetonitriles with primary alcohols. rsc.org The development of these catalytic systems not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing the amount of reagents required and minimizing waste. gcande.org
Solvent Selection and Reduction in Synthetic Protocols
The final steps in many synthetic routes leading to derivatives of this compound, such as the corresponding primary amine (2-(4-chloro-3-methylphenyl)ethan-1-amine), involve the reduction of the nitrile group. The choice of solvent and reducing agent is paramount in these protocols, directly influencing reaction efficiency, yield, and selectivity.
A variety of reducing systems are effective for the conversion of aromatic nitriles to primary amines. Catalytic hydrogenation, employing hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Platinum (Pt), is a common and efficient method. researchgate.net The choice of solvent for this process is typically an alcohol, such as ethanol (B145695), which can facilitate the dissolution of the substrate and is compatible with the reaction conditions. researchgate.net
Another powerful class of reducing agents includes metal hydrides. Lithium aluminum hydride (LiAlH₄) is highly effective for nitrile reduction, typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent its violent reaction with protic solvents. researchgate.net Borane-based reagents also offer a versatile option. For instance, diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), has been shown to reduce a wide array of aromatic nitriles. nih.gov Reductions of benzonitriles bearing electron-withdrawing groups, such as the chloro group present in this compound, generally proceed faster and in higher yields. nih.gov For these reactions, THF is a common solvent. nih.govresearchgate.net
The selection of a solvent is not only dictated by its compatibility with the chosen reagent but also by green chemistry principles, which aim to reduce the environmental impact. nih.govrsc.org The ideal solvent should effectively dissolve reactants, be inert to the reaction conditions, have a boiling point that facilitates easy removal post-reaction, and have a low toxicity profile. nih.gov For industrial applications, factors such as cost, recyclability, and safety are also critical considerations. rsc.org
Below is a table summarizing common reduction systems for converting arylacetonitriles to primary amines, along with typical solvents.
| Reducing System | Typical Solvent(s) | Key Considerations |
|---|---|---|
| H₂ / Pd/C or Pt | Ethanol, Methanol | Requires specialized high-pressure equipment. researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | Highly reactive, requires stringent anhydrous conditions. researchgate.net |
| Diisopropylaminoborane / cat. LiBH₄ | Tetrahydrofuran (THF) | Effective for nitriles with electron-withdrawing groups. nih.govresearchgate.net |
| Sodium Borohydride (NaBH₄) / Catalyst | Ethanol | Often requires a catalyst (e.g., NiCl₂) to be effective for nitriles. |
Chemo- and Regioselective Approaches in Synthesis
The synthesis of analogues of this compound often requires the introduction of additional functional groups onto the aromatic ring. Achieving the desired substitution pattern necessitates a deep understanding of chemo- and regioselectivity.
The substitution pattern of the target compound is established by the directing effects of the substituents already present on the benzene ring during electrophilic aromatic substitution reactions. wikipedia.org The this compound core contains a methyl group (-CH₃) at position 3 and a chlorine atom (-Cl) at position 4.
Methyl Group (-CH₃): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6). minia.edu.eg It activates the ring by donating electron density through an inductive effect. wikipedia.org
Chloro Group (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (sigma complex) formed during the reaction. minia.edu.egorganicchemistrytutor.com
When both groups are present, their combined influence dictates the position of further substitution. The methyl group at C-3 directs to C-2, C-4, and C-6. The chloro group at C-4 directs to C-3 and C-5. The positions are analyzed as follows:
Position 2: Activated by the ortho effect of the methyl group.
Position 5: Activated by the ortho effect of the chloro group.
Position 6: Activated by the para effect of the methyl group.
The directing effects reinforce substitution at positions 2, 5, and 6. In cases where directing groups compete, the more strongly activating group generally controls the regioselectivity. youtube.com Since the methyl group is activating and the chloro group is deactivating, the methyl group's influence is often more pronounced. minia.edu.eg However, steric hindrance can also play a crucial role; bulky electrophiles may favor the less hindered position 6. youtube.com Therefore, by carefully choosing the electrophile and reaction conditions, chemists can selectively functionalize the aromatic ring.
| Position on Ring | Influence of -CH₃ (at C-3) | Influence of -Cl (at C-4) | Overall Likelihood of Substitution |
|---|---|---|---|
| 2 | Ortho (Activating) | Meta | Favored |
| 5 | Meta | Ortho (Deactivating) | Possible |
| 6 | Para (Activating) | Meta | Favored (often sterically preferred) |
Stereochemistry becomes a critical consideration when synthesizing derivatives of this compound where the benzylic carbon (the carbon atom between the aromatic ring and the nitrile group) becomes a chiral center. This occurs when a substituent other than hydrogen is introduced at this α-position, leading to the formation of enantiomers.
The development of stereoselective methods to produce a single enantiomer is of high importance, particularly in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. Several strategies can be employed to achieve stereocontrol in the synthesis of α-substituted arylacetonitriles.
One common approach involves the use of chiral auxiliaries. For example, an Evans' chiral auxiliary can be attached to a related scaffold, which then directs the stereoselective alkylation of the α-position. nih.gov Subsequent removal of the auxiliary yields the enantioenriched product. nih.gov
Asymmetric phase-transfer catalysis is another powerful technique. Chiral quaternary ammonium (B1175870) salts, derived from Cinchona alkaloids, have been successfully used to catalyze the asymmetric α-alkylation of glycine (B1666218) Schiff bases with substituted benzyl bromides, yielding unnatural α-amino acid derivatives with excellent enantioselectivity. nih.gov This principle can be adapted for the synthesis of other chiral benzylic nitriles.
Enzymatic methods also offer a high degree of stereoselectivity. Nitrile hydratases and amidases can perform kinetic resolutions of racemic nitriles or amides, selectively hydrolyzing one enantiomer and leaving the other unreacted, thereby allowing for the separation of enantiomers. chimia.ch
The synthesis of chiral benzylic nitriles is an active area of research, with modern methods like nickel-catalyzed asymmetric reductive cross-coupling reactions providing new pathways to these valuable molecules. These reactions can couple α-halonitriles with aryl halides to create stereogenic, cyano-bearing centers with high enantiomeric excess.
Iii. Reactivity and Chemical Transformations of 2 4 Chloro 3 Methylphenyl Acetonitrile
Nucleophilic Reactions Involving the Acetonitrile (B52724) Group
The acetonitrile group (-CH₂CN) contains a reactive nitrile (cyano) functional group and an acidic α-carbon, making it susceptible to various nucleophilic attacks and condensation reactions.
The nitrile group of 2-(4-chloro-3-methylphenyl)acetonitrile can be converted into a carboxylic acid through hydrolysis, which can subsequently undergo esterification.
Hydrolysis: Under acidic or basic conditions, the nitrile functionality is hydrolyzed. This two-step process first yields an intermediate amide, 2-(4-chloro-3-methylphenyl)acetamide, which upon further hydrolysis is converted to 2-(4-chloro-3-methylphenyl)acetic acid. ntnu.noacs.org The reaction is typically carried out by heating the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). acs.org
Esterification: The resulting 2-(4-chloro-3-methylphenyl)acetic acid can be converted into a variety of esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com This reaction is an equilibrium process, and conditions are often manipulated (e.g., by removing water) to favor the formation of the ester product. google.comnih.gov For example, reacting the acid with ethanol (B145695) would yield ethyl 2-(4-chloro-3-methylphenyl)acetate.
Table 1: Hydrolysis and Esterification Reaction Summary
| Reaction | Reactant(s) | Reagents/Conditions | Product |
|---|---|---|---|
| Hydrolysis | This compound | H₂SO₄ (aq), Heat or NaOH (aq), Heat | 2-(4-Chloro-3-methylphenyl)acetic acid |
The electrophilic carbon atom of the nitrile group is a target for nitrogen-based nucleophiles like hydrazine (B178648) and various amines.
Reaction with Hydrazine: this compound can react with hydrazine (N₂H₄). While the direct reaction with the nitrile is complex, a common pathway involves the formation of amidrazones. The nucleophilic hydrazine attacks the nitrile carbon, leading to the formation of 2-(4-chloro-3-methylphenyl)acetamidrazone. These intermediates are valuable in the synthesis of heterocyclic compounds like triazoles and triazines. researchgate.net
Reaction with Other Amines: Other primary and secondary amines can also react with the nitrile group, particularly when activated by Lewis acids. ntnu.no These reactions can lead to the formation of N-substituted amidines. The reactivity of the amine depends on its nucleophilicity and steric hindrance. researchgate.net
The methylene (B1212753) group (-CH₂-) adjacent to the electron-withdrawing nitrile group exhibits enhanced acidity. This allows for deprotonation by a base to form a carbanion, which is a potent nucleophile.
This carbanion can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. orgsyn.org For instance, in the presence of a base like potassium hydroxide (B78521), this compound can react with an aromatic aldehyde (e.g., benzaldehyde) to form an α,β-unsaturated nitrile. The reaction proceeds through the nucleophilic addition of the carbanion to the carbonyl carbon, followed by dehydration to yield the final conjugated product, 3-phenyl-2-(4-chloro-3-methylphenyl)acrylonitrile. ntnu.noorgsyn.org
Table 2: Example of Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Base/Conditions | Product |
|---|
Reactions at the Aromatic Moiety
The substituted benzene (B151609) ring can undergo reactions, primarily electrophilic aromatic substitution, and transformations of its existing substituents.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. total-synthesis.commasterorganicchemistry.com The position of the incoming electrophile is determined by the directing effects of the substituents already present on the ring: the methyl group, the chloro group, and the cyanomethyl group. minia.edu.eglibretexts.orgwikipedia.org
Directing Effects of Substituents:
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. minia.edu.eglibretexts.org
Chloro Group (-Cl): A deactivating group that also directs incoming electrophiles to the ortho and para positions due to its lone pairs participating in resonance. minia.edu.egualberta.ca
Cyanomethyl Group (-CH₂CN): This group is weakly deactivating due to the inductive effect of the nitrile.
Predicted Substitution Pattern: In electrophilic substitution reactions on a polysubstituted ring, the most strongly activating group generally controls the regioselectivity. ualberta.ca In this molecule, the methyl group is the strongest activating group. The positions on the ring are numbered starting from the carbon bearing the cyanomethyl group as position 1. Therefore, the methyl group is at C3 and the chloro group is at C4.
The methyl group at C3 directs ortho to C2 and C4, and para to C6. Position C4 is already occupied by the chloro group.
The chloro group at C4 directs ortho to C3 and C5, and para to C1. Positions C1 and C3 are occupied.
Considering these effects, the activating methyl group will direct incoming electrophiles primarily to positions C2 and C6 . Steric hindrance from the adjacent cyanomethyl group at C1 might slightly disfavor substitution at C2, potentially making C6 the major site of reaction. The chloro group's directing effect towards C5 is weaker. Therefore, nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of 2- and 6-substituted isomers, with the 6-substituted product likely predominating. youtube.commsu.edu
Table 3: Directing Effects on the this compound Ring
| Substituent (Position) | Type | Directing Preference | Predicted Target Positions for Electrophile |
|---|---|---|---|
| -CH₂CN (C1) | Weakly Deactivating | meta (relative to itself) | - |
| -CH₃ (C3) | Activating | ortho, para | C2, C6 |
| -Cl (C4) | Deactivating | ortho, para | C5 |
The methyl and chloro groups attached to the aromatic ring can also be chemically modified, although this often requires specific and sometimes harsh conditions.
Reactions of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents such as hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid. ualberta.ca This would transform the molecule into 4-chloro-2-(cyanomethyl)benzoic acid.
Reactions of the Chloro Group: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require either harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen, which is not the case here. Therefore, displacement of the chlorine by nucleophiles like hydroxide or ammonia (B1221849) is not readily achieved under standard laboratory conditions.
Cyclization Reactions for Heterocyclic Scaffolds
The presence of the nitrile and the adjacent methylene group makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These reactions typically involve the reaction of the nitrile group or the condensation of the active methylene protons with suitable reagents to form new ring systems.
Formation of Pyridazinone Derivatives
Synthesis of Other Nitrogen-Containing Heterocycles
The reactivity of the active methylene group in phenylacetonitrile (B145931) derivatives is well-established for the construction of various heterocyclic scaffolds. One prominent example is the Gewald reaction, which synthesizes polysubstituted 2-aminothiophenes. This reaction involves the condensation of a carbonyl compound with an α-cyanoester or, in this case, an α-arylacetonitrile, in the presence of elemental sulfur and a base. Although direct application on this compound is not explicitly documented in readily accessible literature, this multicomponent reaction represents a powerful method for creating thiophene (B33073) rings, which are important structural motifs in medicinal chemistry. nih.govsciforum.net
Another potential route for forming nitrogen-containing heterocycles is the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles that forms an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. researchgate.net While this requires a precursor with two nitrile groups, it highlights the utility of the cyanomethyl group in forming cyclic structures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. The this compound molecule offers two primary sites for such transformations: the C-H bonds on the aromatic ring and the carbon-chlorine bond.
C-C Bond Formation at the Aromatic Ring
Direct C-H activation and functionalization of the aromatic ring of phenylacetonitrile derivatives is a potential, though challenging, route for C-C bond formation. This approach would offer an atom-economical way to introduce new substituents. However, controlling the regioselectivity on the substituted phenyl ring can be complex. More commonly, transformations begin with halogenated substrates, making the chloro-substituent the primary handle for cross-coupling.
Transformations Involving the Chloro-Substituent
The chloro group on the aromatic ring of this compound serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), to achieve efficient coupling. organic-chemistry.orgresearchgate.netorganic-chemistry.orgrsc.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. rsc.orgorganic-chemistry.org For a substrate like this compound, a successful Suzuki coupling would replace the chlorine atom with an aryl, heteroaryl, or alkyl group from the boronic acid partner. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving good yields with the less reactive aryl chloride.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, creating an arylethynyl structure. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This transformation is valuable for synthesizing rigid, linear extensions to the aromatic core. The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst, although copper-free conditions have also been developed. The presence of the trichloromethyl group at a neighboring position has been shown in some quinazoline (B50416) systems to complicate the outcome of this reaction, potentially leading to lower yields or side products. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgorganic-chemistry.orgdiva-portal.org This reaction is a powerful tool for vinylation of the aromatic ring. Efficient coupling of aryl chlorides in Heck reactions often requires specific catalysts and conditions, such as the use of palladacycles or bulky phosphine ligands, and may necessitate elevated temperatures to proceed effectively. organic-chemistry.orgresearchgate.net
The following table summarizes the potential palladium-catalyzed cross-coupling reactions involving the chloro-substituent of this compound, based on general principles for aryl chlorides.
| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product Structure |
| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., bulky phosphine), Base (e.g., K₂CO₃) | 2-(4-R-3-methylphenyl)acetonitrile |
| Sonogashira | R-C≡CH (Terminal Alkyne) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 2-(4-(R-ethynyl)-3-methylphenyl)acetonitrile |
| Heck | H₂C=CHR (Alkene) | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., Et₃N) | 2-(4-(ethenyl-R)-3-methylphenyl)acetonitrile |
Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Chloro 3 Methylphenyl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For 2-(4-chloro-3-methylphenyl)acetonitrile, the spectrum is expected to show three distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons.
Aromatic Protons: The three protons on the benzene (B151609) ring are in different chemical environments and are expected to resonate in the downfield region, typically between δ 7.0 and 7.5 ppm. ucl.ac.uk Their splitting patterns will be complex due to spin-spin coupling. The proton at position 2 (adjacent to the acetonitrile (B52724) group) would likely appear as a singlet or a narrow doublet. The protons at positions 5 and 6 would show doublet splitting from coupling to each other.
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to produce a sharp singlet. This signal would appear downfield from typical alkane protons due to the deshielding effects of both the adjacent aromatic ring and the electron-withdrawing nitrile group, likely in the range of δ 3.7-4.0 ppm. pdx.edu
Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the aromatic ring will also give rise to a singlet. This signal is expected to appear in the upfield region, typically around δ 2.3-2.5 ppm.
The precise chemical shifts can be influenced by the solvent used for the analysis. pitt.eduepfl.chsysu.edu.cnsigmaaldrich.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| Methylene (-CH₂CN) | 3.7 - 4.0 | Singlet |
| Methyl (Ar-CH₃) | 2.3 - 2.5 | Singlet |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a broadband decoupled spectrum, each unique carbon atom gives a single peak, allowing for the determination of the total number of distinct carbon environments. youtube.com For this compound, nine distinct signals are expected.
Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the 110-125 ppm range. oregonstate.edu
Aromatic Carbons: The six carbons of the benzene ring will produce signals in the aromatic region (δ 120-150 ppm). libretexts.orglibretexts.org The carbons directly bonded to substituents (chlorine, methyl, and acetonitrile groups) will have their chemical shifts significantly influenced by the electronic effects of these groups. The carbon bearing the chlorine atom (C-4) would be expected around δ 130-135 ppm, while the carbon with the methyl group (C-3) would be around δ 135-140 ppm.
Methylene Carbon (-CH₂-): The methylene carbon signal is expected in the range of δ 20-30 ppm.
Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring will resonate at the most upfield position, typically around δ 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Nitrile (-C ≡N) | 110 - 125 |
| Aromatic (C -Cl) | 130 - 135 |
| Aromatic (C -CH₃) | 135 - 140 |
| Aromatic (C -CH₂CN) | 130 - 135 |
| Aromatic (unsubstituted) | 125 - 135 |
| Methylene (-C H₂CN) | 20 - 30 |
| Methyl (Ar-C H₃) | 15 - 25 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. mdpi.commdpi.com
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically separated by two or three bonds). iupac.org In the case of this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, confirming their relative positions on the ring. It would not show correlations for the methylene and methyl protons as they are expected to be singlets with no adjacent protons to couple with. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). youtube.com This technique would definitively link the proton signals to their corresponding carbon signals: the aromatic proton signals to the aromatic carbon signals, the methylene proton signal (δ ~3.8 ppm) to the methylene carbon signal (δ ~25 ppm), and the methyl proton signal (δ ~2.4 ppm) to the methyl carbon signal (δ ~20 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comipb.pt HMBC is invaluable for piecing together the molecular skeleton. Key expected correlations for this compound would include:
A cross-peak between the methylene protons and the nitrile carbon.
Correlations between the methylene protons and the aromatic carbons C-1, C-2, and C-6.
Correlations between the methyl protons and the aromatic carbons C-2, C-3, and C-4.
Correlations between the aromatic protons and their neighboring aromatic carbons.
Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the substitution pattern on the aromatic ring and the connectivity of the acetonitrile moiety.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a molecular fingerprint, allowing for the identification of functional groups.
The IR and Raman spectra of this compound are dominated by absorption bands characteristic of its key functional groups.
Nitrile Group (-C≡N): The carbon-nitrogen triple bond stretch is a highly characteristic and often strong absorption in the IR spectrum. For aromatic nitriles, this band typically appears in the range of 2240-2220 cm⁻¹. spectroscopyonline.com Its intensity can vary, but it is a key diagnostic peak.
Aromatic Ring: The benzene ring gives rise to several characteristic bands: libretexts.orgpressbooks.pub
C-H Stretching: Aromatic C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz
C=C Stretching: In-ring carbon-carbon double bond stretching vibrations produce a series of bands, often of variable intensity, in the 1620-1450 cm⁻¹ region. spectroscopyonline.com
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from C-H out-of-plane ("oop") bending. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring. vscht.czspectra-analysis.com
Aliphatic Groups:
C-H Stretching: The methylene and methyl groups will show C-H stretching absorptions in the 3000-2850 cm⁻¹ range. orientjchem.orgresearchgate.net
C-Cl Stretching: The carbon-chlorine stretch is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 760 and 600 cm⁻¹. researchgate.net
Table 3: Characteristic IR/Raman Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N Stretch | Nitrile | 2240 - 2220 |
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 3000 - 2850 |
| C=C Stretch (In-ring) | Aromatic Ring | 1620 - 1450 |
| C-H Bending (Aliphatic) | -CH₂-, -CH₃ | 1485 - 1380 |
| C-H Out-of-Plane Bending | Aromatic Ring | 900 - 675 |
| C-Cl Stretch | Chloro-aromatic | 760 - 600 |
A complete assignment of all vibrational modes can be achieved by combining experimental IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT). orientjchem.org Such analyses have been performed on structurally similar molecules like 4-chloro-3-methylphenol (B1668792) and various chloro-methyl benzonitriles. orientjchem.orgslideshare.net
These studies allow for the detailed assignment of not only the prominent stretching vibrations but also various bending, rocking, twisting, and scissoring modes associated with the methyl and methylene groups. orientjchem.orgresearchgate.net For instance, asymmetric and symmetric stretching modes of the methyl group are expected near 3020 cm⁻¹ and 2935 cm⁻¹, respectively. orientjchem.org Furthermore, the analysis of specific vibrational modes can provide insights into the conformational preferences of the molecule, such as the orientation of the acetonitrile group relative to the plane of the aromatic ring.
Raman spectroscopy is particularly useful for observing vibrations that result in a significant change in polarizability. acs.org Therefore, the symmetric vibrations of the aromatic ring and the C-Cl stretching vibration are often strong in the Raman spectrum, complementing the information obtained from IR spectroscopy. acs.orgyoutube.com
Mass Spectrometry in Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. Through ionization and subsequent analysis of ion masses, it offers high sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. The theoretical exact mass of a molecule can be calculated by summing the masses of its most abundant isotopes.
For instance, the molecular formula of this compound is C₉H₈ClN. Its calculated monoisotopic mass, along with those of related biphenyl (B1667301) derivatives, highlights the precision of HRMS in distinguishing between compounds with similar nominal masses. nih.govnih.gov
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₉H₈ClN | 165.0345 |
| 2-(3'-Chloro-3-methyl-[1,1'-biphenyl]-4-yl)acetonitrile | C₁₅H₁₂ClN | 241.0658 nih.gov |
| 2-(4'-Chloro-3-methyl-[1,1'-biphenyl]-4-yl)acetonitrile | C₁₅H₁₂ClN | 241.0658 nih.gov |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. While a specific experimental spectrum for this compound is not detailed, its fragmentation pathways can be predicted based on established principles for aromatic nitriles and halogenated compounds. libretexts.orgmiamioh.edu
The molecular ion peak (M⁺) would be expected, with the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) being a key identifier. Primary fragmentation would likely occur via several pathways:
Benzylic Cleavage: The bond between the phenyl ring and the cyanomethyl group (-CH₂CN) is a likely point of cleavage, leading to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation.
Loss of Small Molecules/Radicals: Fragmentation may involve the loss of the nitrile group (•CN), a hydrogen cyanide molecule (HCN), or a methyl radical (•CH₃).
Cleavage of Halogen: The loss of a chlorine radical (•Cl) is another probable fragmentation pathway.
| Fragment Ion (Structure) | Mass-to-Charge Ratio (m/z) for ³⁵Cl | Proposed Fragmentation Pathway |
|---|---|---|
| [C₉H₈ClN]⁺• | 165 | Molecular Ion (M⁺•) |
| [C₈H₈Cl]⁺ | 139 | Loss of •CN (Benzylic cleavage) |
| [C₉H₇N]⁺• | 130 | Loss of HCl |
| [C₉H₈N]⁺ | 130 | Loss of •Cl |
| [C₈H₅ClN]⁺• | 150 | Loss of •CH₃ |
X-ray Crystallography for Solid-State Structure Determination
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Studies on structurally related acrylonitrile (B1666552) derivatives reveal the types of interactions that likely dictate the solid-state architecture of this compound.
Commonly observed interactions in similar structures include:
C-H···π Interactions: These occur when a C-H bond points towards the electron-rich face of an aromatic ring. In the crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, molecules are linked into inversion dimers through pairs of C-H···π interactions. researchgate.netiucr.org
C-H···N and C-H···Cl Hydrogen Bonds: The nitrogen atom of the nitrile group and the chlorine atom can act as hydrogen bond acceptors. In (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, the crystal structure is stabilized by intermolecular C—H⋯N and C—H⋯Cl hydrogen bonds. nih.gov The packing is further influenced by nitrile-nitrile stacking and halogen bonds. nih.gov
π-π Stacking: While not always dominant, interactions between the planes of aromatic rings can contribute to crystal stability.
The interplay of these weak forces, including dispersion forces which can account for a significant portion of the lattice energy, determines the final crystal packing arrangement. nih.gov
| Compound | Observed Interactions | Reference |
|---|---|---|
| (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile | C-H···π, C-H···N, C-H···Cl, Nitrile-nitrile stacking | nih.gov |
| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile | C-H···π interactions forming inversion dimers | researchgate.netiucr.org |
| 2-[4-(Methylsulfonyl)phenyl]acetonitrile | C-H···O hydrogen bonds | nih.govresearchgate.net |
| 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | C-H···O and C-H···N hydrogen bonds | researchgate.net |
X-ray crystallography provides precise data on the conformation of the molecule, including the relative orientations of its different parts, which are often described by dihedral (torsion) angles. For phenylacetonitrile (B145931) derivatives, key conformational parameters include the planarity of the phenyl ring and the acetonitrile group, and the dihedral angles between different ring systems in more complex derivatives.
In 2-[4-(Methylsulfonyl)phenyl]acetonitrile, the benzene ring and the acetonitrile group are found to be approximately coplanar, with a C1—C6—C7—C8 torsion angle of 1.1 (3)°. nih.govresearchgate.net In contrast, for derivatives containing multiple aromatic rings, significant twists are often observed. The dihedral angle between the two aromatic rings in 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile is 64.22 (9)°. researchgate.netiucr.org Similarly, in 3-(4-Methylphenyl)-4H-chromen-4-one, the dihedral angle between the chromenone ring system and the pendant benzene ring is 31.09 (5)°. nih.gov These angles are dictated by steric hindrance and the optimization of intermolecular packing forces within the crystal.
| Compound | Description of Dihedral/Torsion Angle | Angle (°) | Reference |
|---|---|---|---|
| 2-[4-(Methylsulfonyl)phenyl]acetonitrile | Angle between benzene ring and acetonitrile group (C-C-C-C) | 1.1 (3) | nih.govresearchgate.net |
| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile | Angle between the two aromatic rings | 64.22 (9) | researchgate.netiucr.org |
| 3-(4-Methylphenyl)-4H-chromen-4-one | Angle between chromenone system and benzene ring | 31.09 (5) | nih.gov |
V. Computational and Theoretical Chemistry Studies of 2 4 Chloro 3 Methylphenyl Acetonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to provide insights into its geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. A typical DFT study on 2-(4-Chloro-3-methylphenyl)acetonitrile would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from a DFT Calculation (Note: This table is illustrative as specific research data for this compound was not found.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-CH₃ | ~1.51 Å | |
| C-CH₂CN | ~1.52 Å | |
| C≡N | ~1.16 Å | |
| Bond Angle | Cl-C-C | ~119 - 121° |
| C-C-CH₃ | ~120 - 122° | |
| C-C-CH₂CN | ~120° | |
| C-CH₂-C≡N | ~110° | |
| Dihedral Angle | Cl-C-C-C | Varies |
The results would reveal the planarity of the phenyl ring and the orientation of the acetonitrile (B52724) and methyl substituents. Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) map would also be determined, offering insights into the molecule's reactivity.
Hartree-Fock and Post-Hartree-Fock Methods for Electron Correlation Effects
Hartree-Fock (HF) is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less expensive than more advanced methods, it neglects electron correlation, which can be important for accurate predictions.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are built upon the HF solution to include electron correlation effects. These methods provide more accurate energies and properties but are computationally more demanding. A study on this compound using these methods would offer a more refined understanding of its electronic energy and could be used to benchmark results from DFT calculations. However, no specific studies employing these methods for this compound have been identified.
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. The calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in this compound. These theoretical values, when compared to experimental data (if available), can confirm the molecular structure and aid in the assignment of spectral peaks.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative as specific research data for this compound was not found.)
| Atom Type | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic CH | Phenyl Ring | 7.2 - 7.5 | 128 - 135 |
| Methyl CH₃ | -CH₃ | ~2.3 | ~20 |
| Methylene (B1212753) CH₂ | -CH₂CN | ~3.7 | ~25 |
| Nitrile C | -C≡N | - | ~118 |
| C-Cl | Phenyl Ring | - | ~134 |
| C-CH₃ | Phenyl Ring | - | ~138 |
Simulated Vibrational Spectra (IR, Raman) and Normal Mode Analysis
DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. This information is used to simulate the infrared (IR) and Raman spectra. A normal mode analysis would be performed to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups (C-H, C=C, C-Cl, C≡N). These simulated spectra are powerful tools for interpreting experimental vibrational data and understanding the molecule's dynamics.
UV-Visible Spectroscopy Predictions and Electronic Transitions (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. For this compound, a TD-DFT calculation would yield the excitation energies and oscillator strengths of the lowest-energy electronic transitions. This allows for the prediction of the absorption maxima (λmax) and provides insight into the nature of the electronic transitions, such as π→π* or n→π* transitions within the molecule.
Table 3: Hypothetical Predicted UV-Visible Absorption Data for this compound from a TD-DFT Calculation (Note: This table is illustrative as specific research data for this compound was not found.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~270 | > 0.1 | HOMO → LUMO (π→π*) |
These theoretical predictions would be instrumental in understanding the photophysical properties of the compound.
Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the orbital containing the most energetic electrons, acts as an electron donor, while the LUMO is the most accessible empty orbital that can accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap suggests that the molecule can be easily excited, indicating high polarizability and greater chemical reactivity. Conversely, a large energy gap implies high kinetic stability and lower reactivity because it requires more energy to move an electron from the HOMO to the LUMO.
From the energies of the HOMO and LUMO, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. These include:
Ionization Potential (IP): Approximated as IP ≈ -EHOMO
Electron Affinity (EA): Approximated as EA ≈ -ELUMO
Chemical Hardness (η): Calculated as η ≈ (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electronegativity (χ): Calculated as χ ≈ -(EHOMO + ELUMO) / 2. It describes the ability of the molecule to attract electrons.
Electrophilicity Index (ω): Calculated as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ -χ). This index quantifies the ability of a molecule to act as an electrophile.
For this compound, a computational study would yield specific energy values for these orbitals, allowing for the calculation of its reactivity indices.
Illustrative Data Table: Predicted FMO Properties
Note: The following data is illustrative and represents the type of results that would be generated from a Density Functional Theory (DFT) calculation. Specific values for this compound require a dedicated computational study.
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -6.50 |
| LUMO Energy | ELUMO | - | -0.85 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.65 |
| Ionization Potential | IP | -EHOMO | 6.50 |
| Electron Affinity | EA | -ELUMO | 0.85 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.825 |
| Chemical Softness | S | 1/η | 0.354 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.675 |
| Electrophilicity Index | ω | μ²/2η | 2.38 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. This map is invaluable for predicting how a molecule will interact with other chemical species.
The color-coding convention is typically:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
Yellow/Orange: Regions of intermediate negative potential.
For this compound, an MEP map would likely reveal a significant negative potential (red/yellow) around the nitrogen atom of the nitrile group (-C≡N) due to the lone pair of electrons and the bond's polarity. This region would be the primary site for electrophilic attack. The chlorine atom would also exhibit negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl and methylene groups, as well as on the aromatic ring, indicating potential sites for nucleophilic attack.
Advanced Electronic Property Characterization
Beyond FMO and MEP analyses, more advanced computational methods can provide deeper insights into the electronic structure and specific properties of a molecule.
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a quantitative description of bonding, electron delocalization, and hyperconjugative interactions.
Key insights from an NBO analysis of this compound would include:
Hybridization: Determining the precise spx hybridization of each atom, confirming the geometry and bonding environment.
Charge Distribution: Calculating the natural atomic charges on each atom, offering a more refined picture of charge distribution than other methods.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, telecommunications, and optical data storage. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).
Molecules with large hyperpolarizability values are promising candidates for NLO materials. Key molecular features that enhance NLO properties include:
The presence of π-conjugated systems.
Asymmetric charge distribution, often achieved with electron-donating and electron-accepting groups.
A small HOMO-LUMO gap, which facilitates intramolecular charge transfer.
This compound possesses a π-conjugated phenyl ring and polar substituents (chloro and nitrile groups), suggesting it may have notable NLO properties. A computational study would quantify its polarizability and hyperpolarizability tensors to assess its potential as an NLO material.
Illustrative Data Table: Predicted NLO Properties
Note: The following data is illustrative. The values are typically calculated using DFT methods and are presented in atomic units (a.u.).
| Parameter | Symbol | Illustrative Value (a.u.) |
| Dipole Moment | μ | 3.5 D |
| Mean Polarizability | <α> | 120.5 |
| First Hyperpolarizability | βtot | 450.2 |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is an essential tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.
For this compound, this analysis could be applied to understand its synthesis or its subsequent reactions, such as the hydrolysis of the nitrile group or nucleophilic substitution on the aromatic ring. A typical study involves:
Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and any proposed intermediates.
Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants to products. The structure at this point is the transition state.
Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
These studies provide a detailed, step-by-step picture of how a reaction proceeds, information that is often difficult or impossible to obtain experimentally.
Molecular Dynamics and Simulation Studies for Conformational Landscapes
Computational chemistry provides powerful tools to investigate the dynamic behavior and conformational preferences of molecules. Molecular dynamics (MD) simulations, in particular, offer a detailed view of the conformational landscape of a molecule by simulating the atomic motions over time. This section explores the theoretical application of these methods to understand the conformational flexibility of this compound, drawing upon general principles and findings from studies on structurally related substituted aromatic compounds, as no specific molecular dynamics studies on this compound have been publicly reported.
The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the phenyl ring to the acetonitrile group and the methyl group. These rotations give rise to different spatial arrangements of the substituents, known as conformers, each with a distinct potential energy.
Key Rotational Dihedrals
The primary dihedral angles that dictate the conformational space of this compound are:
τ1 (C3-C4-Cα-Cβ): Rotation around the bond connecting the phenyl ring to the acetonitrile side chain. This determines the orientation of the acetonitrile group relative to the aromatic ring.
τ2 (C2-C3-Cγ-H): Rotation of the methyl group around the bond connecting it to the phenyl ring.
Molecular dynamics simulations would involve calculating the potential energy of the molecule as a function of these dihedral angles. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for interconversion between them.
Hypothetical Conformational Analysis
In the absence of specific experimental or simulation data for this compound, we can infer potential conformational preferences based on studies of similar molecules, such as substituted toluenes. aip.orgbenthamdirect.comresearchgate.net For ortho-substituted toluenes, it has been shown that repulsive steric interactions can play a significant role in determining the preferred conformation. aip.orgresearchgate.net In this compound, the acetonitrile and methyl groups are in a meta-position relative to each other, which would likely result in lower steric hindrance compared to an ortho-arrangement.
The interaction between the chloro and methyl groups is also a factor. While these groups have similar van der Waals volumes, leading to the "chloro-methyl exchange rule" in some crystal structures, this rule can be violated due to directional forces. researchgate.net
Table V-5.6.1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (τ1) (C3-C4-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | ~90° | 0.00 | 60 |
| B | ~0° | 1.20 | 20 |
| C | ~180° | 1.50 | 15 |
| D | ~-90° | 0.80 | 5 |
Note: This table is illustrative and based on general principles of conformational analysis for substituted aromatic compounds. The values are not derived from actual simulations of this compound.
The hypothetical data suggests that the most stable conformer (A) might have the acetonitrile group oriented perpendicularly to the plane of the phenyl ring to minimize steric interactions. Other planar and anti-planar orientations (B and C) would likely be higher in energy. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which relates the population to the relative energy of the conformers.
Research Findings from Analogous Systems
Studies on substituted toluenes have revealed that the barrier to internal rotation of the methyl group is influenced by the nature and position of other substituents on the ring. aip.orgnih.govrsc.org Both electronic effects and steric repulsions contribute to the height of this rotational barrier. aip.orgresearchgate.net For instance, the presence of a halogen substituent can lead to repulsive steric interactions between the halogen's lone pair electrons and the C-H bonds of the methyl group, favoring a pseudo-trans conformation. aip.orgresearchgate.net
Molecular dynamics simulations of small aromatic molecules in solution have also provided insights into their aggregation and preferred orientations. nih.govrsc.org Such studies can reveal how intermolecular interactions influence the conformational preferences of individual molecules.
Vi. Strategic Applications of 2 4 Chloro 3 Methylphenyl Acetonitrile As a Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Pharmacologically Relevant Intermediates
2-(4-Chloro-3-methylphenyl)acetonitrile serves as a crucial starting material for the synthesis of more complex molecules that are intermediates in the development of pharmacologically active agents. The nitrile group is a versatile functional handle that can be readily converted into other key groups such as carboxylic acids, amides, or amines, which are common moieties in drug candidates.
For instance, phenylacetic acid derivatives are core components of various kinase inhibitors. While specific documentation detailing the direct use of this compound in a marketed drug is not prevalent, its structural analogue, 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide, forms the core of potent inhibitors of c-KIT kinase, which is implicated in gastrointestinal stromal tumors. nih.gov The synthesis of such acetamides typically involves the hydrolysis of the corresponding acetonitrile (B52724) precursor to the carboxylic acid, followed by amidation. This highlights the role of the 2-(4-chloro-3-methylphenyl)acetyl moiety, derived from the title compound, as a key structural element for generating molecules with significant biological activity.
Key Transformations of the Nitrile Group:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(4-Chloro-3-methylphenyl)acetic acid, a key intermediate for esterification or amidation reactions.
Reduction: Catalytic hydrogenation or reduction with chemical hydrides can convert the nitrile group to a primary amine, 2-(4-Chloro-3-methylphenyl)ethanamine, introducing a basic center into the molecule.
Scaffold for the Construction of Diverse Heterocyclic Compound Libraries
Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core of a vast number of pharmaceuticals. encyclopedia.pub this compound is an ideal starting point for the synthesis of various heterocyclic systems due to its reactive methylene (B1212753) and nitrile groups.
Synthesis of Pyrazoles: Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of substituted aminopyrazoles can be achieved from this compound through a two-step process. First, a base-catalyzed Claisen condensation with an appropriate ester, such as diethyl oxalate, converts the acetonitrile into a β-ketonitrile intermediate. This intermediate then undergoes a cyclocondensation reaction with hydrazine (B178648) or its derivatives to form the pyrazole (B372694) ring. youtube.com This method allows for the generation of a library of 3-amino-5-(4-chloro-3-methylphenyl)pyrazoles with various substituents.
Synthesis of Pyridinones: Pyridinone scaffolds are present in numerous marketed drugs with diverse therapeutic applications, including antiviral and cardiotonic agents. nih.gov A reported synthetic route to construct the pyridinone moiety involves the reaction of phenylacetonitrile (B145931) with malonyl chloride. nih.gov Applying this methodology, this compound can react with malonyl chloride in a condensation reaction to yield a substituted 4-hydroxy-2-pyridinone, providing a direct entry into this important class of heterocycles.
Synthesis of Thiophenes via the Gewald Reaction: The Gewald reaction is a classic multicomponent synthesis that produces highly substituted 2-aminothiophenes from an activated nitrile, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base. semanticscholar.orgumich.edu this compound serves as the activated nitrile component. The reaction proceeds through an initial Knoevenagel condensation between the acetonitrile and the carbonyl compound, followed by the addition of sulfur and subsequent cyclization. semanticscholar.org This reaction is exceptionally useful for generating libraries of thiophenes with diverse substitution patterns at the 3, 4, and 5-positions, depending on the carbonyl compound used.
| Heterocycle Class | General Reaction Type | Key Reagents | Resulting Scaffold |
|---|---|---|---|
| Pyrazoles | Condensation-Cyclization | Diethyl oxalate, Hydrazine | 3-Amino-5-(4-chloro-3-methylphenyl)pyrazole |
| Pyridinones | Acylation-Cyclization | Malonyl chloride | 4-Hydroxy-3-(4-chloro-3-methylphenyl)-2-pyridinone |
| Thiophenes | Gewald Reaction | Aldehyde/Ketone, Sulfur, Base | 2-Amino-3-cyano-4,5-disubstituted-thiophenes |
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all components, are highly efficient tools for building molecular complexity. nih.govtaylorfrancis.com this compound is an excellent substrate for several types of MCRs.
As mentioned, the Gewald reaction is a prime example of a three-component reaction that directly utilizes the acetonitrile to build the 2-aminothiophene core. semanticscholar.org
Furthermore, the activated methylene group allows it to participate in domino reactions that begin with a Knoevenagel condensation. For example, in the synthesis of fused heterocyclic systems like pyrano[2,3-c]pyrazoles , a four-component reaction can be envisioned. mdpi.com In this sequence, an aldehyde, malononitrile (B47326) (or in this case, this compound), a β-ketoester (like ethyl acetoacetate), and hydrazine are reacted together. The initial step would be the condensation between the aldehyde and the acetonitrile, which then participates in a Michael addition and subsequent cyclizations to rapidly build the complex heterocyclic framework. mdpi.com
| MCR Name/Type | Number of Components | Role of Acetonitrile | Product Class |
|---|---|---|---|
| Gewald Reaction | Three | Activated Nitrile Component | 2-Aminothiophenes |
| Pyrano[2,3-c]pyrazole Synthesis | Four | Active Methylene Component | Fused Pyran-Pyrazoles |
Synthesis of Advanced Materials Precursors
While the primary documented applications of this compound are concentrated in synthetic and medicinal chemistry, its structure suggests potential, though less explored, utility in the synthesis of precursors for advanced materials. Organic molecules with nitrile groups and substituted aromatic rings can be precursors for materials with specific electronic or optical properties.
Vii. Future Directions and Emerging Research Opportunities
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient synthesis of 2-(4-Chloro-3-methylphenyl)acetonitrile and related arylacetonitriles is a key focus for future research. While traditional methods exist, the development of novel catalytic systems offers the potential for higher yields, milder reaction conditions, and improved sustainability.
One promising avenue is the continued exploration of palladium-catalyzed cross-coupling reactions . Recent advances in ligand design and catalyst engineering have expanded the scope of these reactions, enabling the coupling of a wider range of substrates under milder conditions. Future research could focus on developing palladium catalysts with enhanced activity and selectivity for the synthesis of sterically hindered or electronically challenging arylacetonitriles, including this compound. researchgate.net
Copper-catalyzed cyanation reactions represent another important area of development. researchgate.netrsc.orgorganic-chemistry.org These methods offer a cost-effective alternative to palladium-based systems and have shown promise in the cyanation of aryl halides. organic-chemistry.orgtezu.ernet.in Future work could involve the design of novel copper-ligand complexes that can facilitate the efficient cyanation of 4-chloro-3-methylbenzyl halides or related starting materials. The development of catalytic systems that can utilize less toxic cyanide sources is also a significant goal. researchgate.net
Rhodium-catalyzed reactions are also emerging as powerful tools in organic synthesis. nih.govnih.govrsc.orgrsc.org While less explored for the direct synthesis of arylacetonitriles, rhodium catalysts have shown unique reactivity in C-H activation and functionalization reactions. nih.govrsc.org Research into rhodium-catalyzed C-H cyanation of toluene (B28343) derivatives could provide a novel and direct route to compounds like this compound.
Furthermore, the application of photoredox catalysis and biocatalysis presents exciting opportunities. Photoredox catalysis can enable reactions under mild, visible-light-induced conditions, potentially reducing energy consumption and waste. nih.gov Biocatalysis, utilizing enzymes such as nitrilases, offers a highly selective and environmentally friendly approach to the synthesis and transformation of nitriles. nih.govresearchgate.netnih.govresearchgate.net The discovery and engineering of enzymes with specific activity towards this compound or its precursors could revolutionize its production.
| Catalytic System | Potential Advantages | Future Research Focus |
| Palladium-based | High efficiency, broad substrate scope | Development of more active and selective catalysts for challenging substrates. |
| Copper-based | Cost-effective, readily available | Design of novel ligands, utilization of safer cyanide sources. researchgate.netorganic-chemistry.orgtezu.ernet.in |
| Rhodium-based | Unique reactivity in C-H activation | Exploration of direct C-H cyanation routes. nih.govrsc.org |
| Photoredox | Mild reaction conditions, energy-efficient | Development of visible-light-mediated synthetic pathways. nih.gov |
| Biocatalytic | High selectivity, environmentally friendly | Discovery and engineering of specific enzymes. nih.govresearchgate.netnih.govresearchgate.net |
Exploration of New Reactivity Modes and Transformations
Beyond its synthesis, exploring new reactivity modes and transformations of this compound is crucial for expanding its utility as a chemical intermediate. The presence of the nitrile group, the aromatic ring, and the benzylic protons provides multiple sites for chemical modification.
Future research could focus on the functionalization of the benzylic position . The acidity of the α-protons allows for deprotonation and subsequent reaction with various electrophiles, providing access to a wide range of substituted derivatives. The development of stereoselective methods for the functionalization of this position would be particularly valuable for the synthesis of chiral molecules.
The transformation of the nitrile group is another key area for exploration. While hydrolysis to the corresponding carboxylic acid or reduction to the amine are well-established transformations, the development of novel catalytic methods for other nitrile conversions is of great interest. This could include, for example, cycloaddition reactions to form heterocyclic structures or transition-metal-catalyzed additions to the carbon-nitrogen triple bond.
Furthermore, the aromatic ring offers opportunities for further functionalization through electrophilic aromatic substitution or transition-metal-catalyzed C-H activation. mit.edunih.gov The directing effects of the existing substituents could be exploited to achieve regioselective introduction of new functional groups, leading to the synthesis of novel and potentially bioactive molecules.
| Reactivity Mode | Potential Transformations | Future Research Focus |
| Benzylic C-H Functionalization | Alkylation, acylation, arylation | Development of stereoselective methods. |
| Nitrile Group Transformations | Cycloadditions, transition-metal-catalyzed additions | Synthesis of novel heterocyclic compounds. |
| Aromatic Ring Functionalization | Electrophilic aromatic substitution, C-H activation | Regioselective introduction of new functional groups. mit.edunih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound with flow chemistry and automated synthesis platforms represents a significant opportunity to improve efficiency, safety, and scalability. nih.govresearchgate.netresearchgate.netsigmaaldrich.comnih.govnih.gov
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers several advantages. acs.orgscispace.combohrium.comflinders.edu.aunih.govmit.edu These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. flinders.edu.au The synthesis of phenylacetonitrile (B145931) has been demonstrated in a micro-reactor, highlighting the potential for this technology. scispace.com Future research could focus on developing a robust and scalable continuous-flow process for the production of this compound, potentially integrating multiple reaction and purification steps into a single, automated sequence. flinders.edu.aunih.gov
Automated synthesis platforms can further accelerate the discovery and optimization of new reactions and derivatives. nih.govresearchgate.netresearchgate.netsigmaaldrich.comnih.gov By combining robotic liquid handling with automated reaction monitoring and analysis, these platforms can perform a large number of experiments in a short amount of time. This high-throughput screening approach could be used to rapidly identify optimal reaction conditions for the synthesis of this compound or to synthesize libraries of its derivatives for biological screening.
| Technology | Advantages | Future Research Focus |
| Flow Chemistry | Improved safety, efficiency, and scalability | Development of a continuous-flow process for this compound. scispace.combohrium.comflinders.edu.aunih.govmit.edu |
| Automated Synthesis | High-throughput screening, rapid optimization | Library synthesis of derivatives for biological evaluation. nih.govresearchgate.netresearchgate.netsigmaaldrich.comnih.gov |
Advanced Computational Modeling for Rational Design and Prediction of Properties
Advanced computational modeling techniques are becoming increasingly powerful tools in chemical research. In the context of this compound, these methods can be used for the rational design of new catalysts and derivatives, as well as for the prediction of their properties.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and to predict the reactivity of different catalysts and substrates. This information can guide the experimental design of more efficient synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological activity or other properties. nih.govnih.govherts.ac.ukresearchgate.netresearchgate.net By developing predictive QSAR models, it may be possible to design new compounds with enhanced desired properties, such as increased potency or improved safety profiles. nih.govnih.govherts.ac.uk
Molecular docking simulations can be used to predict the binding interactions of this compound and its derivatives with biological targets, such as enzymes or receptors. This can provide valuable insights into their mechanism of action and can aid in the design of more effective therapeutic agents.
| Computational Method | Application | Future Research Focus |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, catalyst design | Guiding the development of more efficient synthetic methods. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and properties | Rational design of new derivatives with enhanced properties. nih.govnih.govherts.ac.ukresearchgate.netresearchgate.net |
| Molecular Docking | Prediction of binding interactions with biological targets | Understanding mechanism of action and designing more potent compounds. |
Sustainable and Green Chemical Innovations in the Utilization of this compound
The principles of green chemistry are increasingly important in all areas of chemical research and development. Future innovations in the synthesis and utilization of this compound should prioritize sustainability and environmental friendliness.
One key area of focus is the use of greener solvents . mrforum.comnih.govresearchgate.netacs.orgwhiterose.ac.uk Traditional organic solvents often have significant environmental and health impacts. Research into the use of more benign alternatives, such as water, supercritical fluids, or bio-based solvents, for the synthesis of this compound is highly desirable. mrforum.comnih.govresearchgate.netacs.org
Energy efficiency is another important consideration. The development of catalytic systems that can operate at lower temperatures and pressures can significantly reduce the energy consumption of the synthetic process. The use of alternative energy sources, such as microwave irradiation or ultrasound, can also contribute to more energy-efficient reactions.
Finally, the exploration of biocatalytic routes for the synthesis and transformation of this compound offers a powerful approach to green chemistry. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Enzymes operate under mild conditions in aqueous environments and can exhibit exquisite selectivity, making them ideal catalysts for sustainable chemical processes.
| Green Chemistry Principle | Application to this compound | Future Research Focus |
| Use of Greener Solvents | Replacement of hazardous organic solvents | Exploration of water, supercritical fluids, and bio-based solvents. mrforum.comnih.govresearchgate.netacs.orgwhiterose.ac.uk |
| Energy Efficiency | Lowering reaction temperatures and pressures | Development of highly active catalysts and use of alternative energy sources. |
| Waste Reduction | Minimizing byproduct formation | Design of highly selective reactions and recyclable catalysts. |
| Biocatalysis | Enzymatic synthesis and transformations | Discovery and engineering of specific enzymes for the target compound. nih.govresearchgate.netnih.govresearchgate.netmdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Chloro-3-methylphenyl)acetonitrile, and what factors influence yield optimization?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include:
- Chloromethylation of 4-chloro-3-methylbenzene followed by cyano substitution using NaCN/KCN under controlled pH (6–8) .
- Optimization factors:
- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : 60–80°C minimizes side reactions like hydrolysis of the nitrile group.
- Yield improvements (70–85%) are achieved by inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can researchers characterize the structural and purity parameters of this compound?
- Methodological Answer : Use a multi-technique approach:
| Technique | Key Parameters | References |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ 3.8–4.2 ppm for CH₂CN) | |
| X-ray Crystallography | Crystal lattice parameters (SHELX refinement) | |
| HPLC | Retention time and purity (>95%) |
- Purity Validation : GC-MS to detect trace impurities (e.g., unreacted precursors) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity data of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura or Ullmann coupling yields (40–90%) arise from:
- Catalyst Selection : Pd(PPh₃)₄ vs. CuI/ligand systems for aryl halide reactivity .
- Solvent Effects : DMF vs. THF influences nitrile stability under heating.
- Mitigation :
- Replicate reactions under inert conditions (e.g., Schlenk line) to confirm reproducibility.
- Use kinetic studies (e.g., in-situ IR) to track intermediate formation .
Q. How can computational modeling guide the design of derivatives based on this compound for enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target receptors (e.g., kinase enzymes) using AutoDock Vina. Prioritize compounds with binding energies < −8 kcal/mol .
- QSAR Models : Correlate substituent electronegativity (e.g., NO₂, CF₃) with bioactivity. Nitro groups enhance redox-mediated cytotoxicity .
- ADMET Prediction : SwissADME to optimize logP (2–3) for blood-brain barrier penetration .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodological Answer :
- Challenges : Low crystal symmetry (monoclinic P2₁/c) and weak X-ray scattering from Cl/CH₃ groups .
- Solutions :
- High-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
- SHELXL refinement with anisotropic displacement parameters for Cl and C atoms .
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis for intermolecular interactions .
Data Gap Analysis
Q. Why are there limited studies on the metabolic pathways of this compound, and how can this be addressed experimentally?
- Methodological Answer :
- Gaps : Most studies focus on synthesis, not biodegradation.
- Experimental Design :
- In vitro : Incubate with liver microsomes (rat/human) and analyze metabolites via LC-HRMS.
- Isotope Labeling : Use ¹⁴C-labeled acetonitrile to track metabolic intermediates .
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify key enzymes .
Conflict Resolution in Literature
Q. How do conflicting reports on the compound’s solubility in polar solvents inform experimental design?
- Methodological Answer :
- Conflict : Solubility ranges from 10–50 mg/mL in ethanol/water mixtures.
- Resolution :
- Temperature Control : Solubility increases at 40–50°C due to entropy-driven dissolution.
- Co-solvents : Add 5–10% DMSO to stabilize supersaturated solutions.
- Validation : Dynamic light scattering (DLS) to monitor aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
